molecular formula C18H13Cl2NO2 B5736986 N-(3,5-dichlorophenyl)-2-naphthalen-2-yloxyacetamide

N-(3,5-dichlorophenyl)-2-naphthalen-2-yloxyacetamide

Cat. No.: B5736986
M. Wt: 346.2 g/mol
InChI Key: VXXGIHMOFIOOHE-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-naphthalen-2-yloxyacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a dichlorophenyl group attached to a naphthalen-2-yloxyacetamide moiety, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-naphthalen-2-yloxyacetamide typically involves the reaction of 3,5-dichlorobenzoic acid with naphthalen-2-ol in the presence of coupling agents such as O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in a dry solvent like dimethylformamide (DMF) . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-naphthalen-2-yloxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-naphthalen-2-yloxyacetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt mycobacterial energetics by inhibiting efflux pumps, thereby enhancing the efficacy of existing antibacterial treatments . The compound’s lipophilic nature allows it to integrate into cellular membranes, affecting membrane-associated processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dichlorophenyl)-2-naphthalen-2-yloxyacetamide stands out due to its unique combination of a dichlorophenyl group and a naphthalen-2-yloxyacetamide moiety, which imparts specific chemical reactivity and biological activity

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO2/c19-14-8-15(20)10-16(9-14)21-18(22)11-23-17-6-5-12-3-1-2-4-13(12)7-17/h1-10H,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXGIHMOFIOOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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